![molecular formula C13H11NO B14291546 6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one CAS No. 125702-57-0](/img/structure/B14291546.png)
6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one is an organic compound characterized by the presence of a methyl(phenyl)amino group attached to a hexa-3,5-diyn-2-one backbone. This compound is notable for its unique structure, which includes both alkyne and ketone functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the coupling of a methyl(phenyl)amine derivative with a hexa-3,5-diyn-2-one precursor. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-3,5-hexadiyn-2-one: Similar in structure but lacks the methyl(phenyl)amino group.
6-Phenylhexa-3,5-dien-2-one: Contains a similar backbone but with different functional groups.
Uniqueness
6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one is unique due to the presence of both alkyne and ketone functional groups, as well as the methyl(phenyl)amino moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
125702-57-0 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
6-(N-methylanilino)hexa-3,5-diyn-2-one |
InChI |
InChI=1S/C13H11NO/c1-12(15)8-6-7-11-14(2)13-9-4-3-5-10-13/h3-5,9-10H,1-2H3 |
InChI Key |
KPWPWCYJQOZLNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C#CC#CN(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



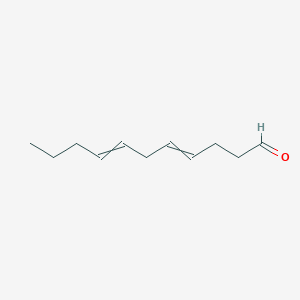

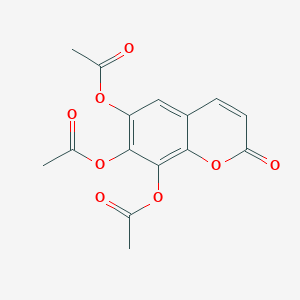
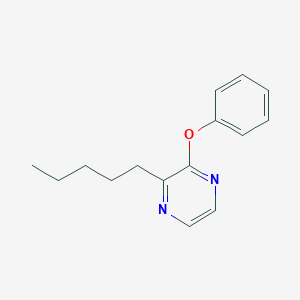
![1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one](/img/structure/B14291494.png)
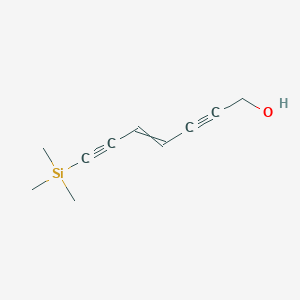
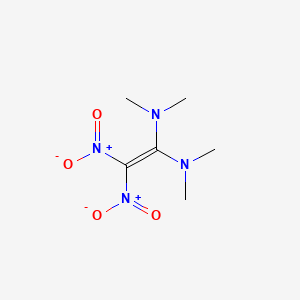

![Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane](/img/structure/B14291533.png)
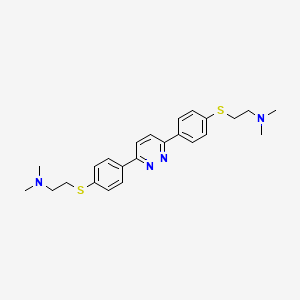
![[2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B14291543.png)
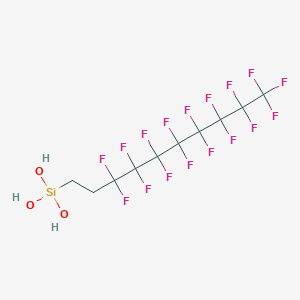
![5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane](/img/structure/B14291552.png)
